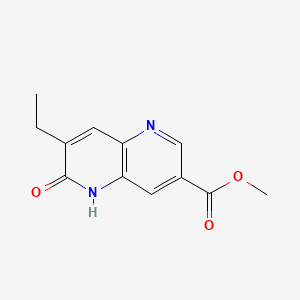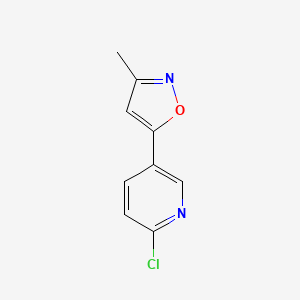
5-(6-Chloro-3-pyridyl)-3-methylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(6-Chloro-3-pyridyl)-3-methylisoxazole: is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Chloro-3-pyridyl)-3-methylisoxazole typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with appropriate reagents to form the isoxazole ring. One common method includes the cyclization of 6-chloro-3-pyridinecarboxylic acid with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring.
Reduction: Reduction reactions can occur at the pyridyl ring, especially at the chlorine-substituted position.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine atom on the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the pyridyl ring can lead to the formation of dihydropyridine derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 5-(6-Chloro-3-pyridyl)-3-methylisoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as pesticides and herbicides. Its ability to interact with biological systems makes it effective in controlling pests and weeds .
作用机制
The mechanism of action of 5-(6-Chloro-3-pyridyl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes in target organisms .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve signal transmission.
相似化合物的比较
6-Chloro-3-pyridinecarbonitrile: This compound shares the 6-chloro-3-pyridyl group but lacks the isoxazole ring.
6-Chloropyridine-3-methanol: Similar in structure but contains a hydroxymethyl group instead of the isoxazole ring.
Imidacloprid: A neonicotinoid insecticide that also contains the 6-chloro-3-pyridyl group but has a different overall structure.
Uniqueness: 5-(6-Chloro-3-pyridyl)-3-methylisoxazole is unique due to the presence of both the isoxazole ring and the 6-chloro-3-pyridyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
属性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
5-(6-chloropyridin-3-yl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C9H7ClN2O/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-5H,1H3 |
InChI 键 |
IKMGNVFDCBTHEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2=CN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


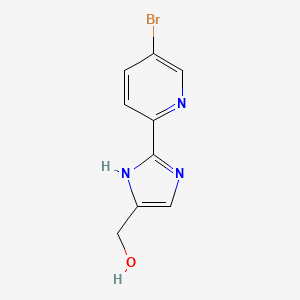

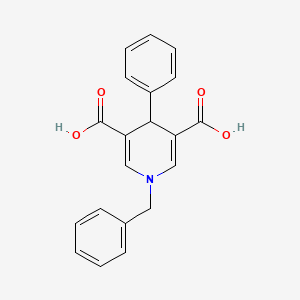
![2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15334613.png)
![5-Bromo-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B15334619.png)
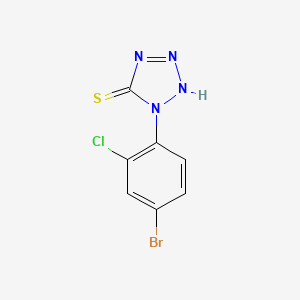
![2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B15334636.png)
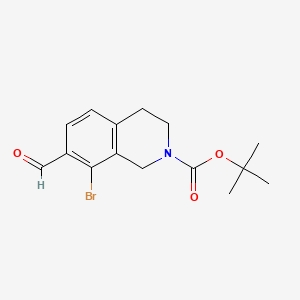

![N-[6-[4-(Methylamino)-3-nitrophenoxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B15334659.png)
![2-[2-(N-Methylsulfamoyl)phenyl]acetic Acid](/img/structure/B15334665.png)
![8-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334669.png)
![8-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15334675.png)
